molecular formula C16H20O3 B5844244 8-methyl-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one

8-methyl-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one

Cat. No.: B5844244
M. Wt: 260.33 g/mol
InChI Key: XTZSGRXUCQHFSS-UHFFFAOYSA-N
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Description

8-methyl-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones, also known as coumarins. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-4-methylcoumarin and propyl bromide.

    Alkylation Reaction: The 7-hydroxy-4-methylcoumarin undergoes an alkylation reaction with propyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetone. This step introduces the propyl group at the 4-position of the coumarin ring.

    Etherification: The resulting intermediate is then subjected to an etherification reaction with isopropyl alcohol in the presence of an acid catalyst to introduce the propan-2-yloxy group at the 7-position of the coumarin ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-methyl-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to introduce different functional groups at specific positions on the coumarin ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted coumarin derivatives with various functional groups.

Scientific Research Applications

8-methyl-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic applications, including its use as an anticoagulant, antioxidant, and enzyme inhibitor.

    Industry: Employed in the development of dyes, fragrances, and optical brighteners.

Mechanism of Action

The mechanism of action of 8-methyl-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-methylcoumarin: A precursor in the synthesis of 8-methyl-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one.

    4-methylcoumarin: A structurally related compound with similar biological activities.

    7-ethoxy-4-methylcoumarin: Another coumarin derivative with different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

8-methyl-7-propan-2-yloxy-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-5-6-12-9-15(17)19-16-11(4)14(18-10(2)3)8-7-13(12)16/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZSGRXUCQHFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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